Desethyl O-Methyl Felodipine-d6,15N
Description
Chemical Context and Classification
This compound (C₁₇D₆H₁₁¹⁵NCl₂O₄) belongs to the 1,4-dihydropyridine family, characterized by a partially saturated pyridine ring with two ester substituents at positions 3 and 5. The compound features three distinct modifications from the parent felodipine structure:
- Desethylation : Removal of the ethyl group from the 3-position ester
- Methylation : Retention of the methyl group at the 5-position ester
- Isotopic enrichment :
Table 1: Comparative molecular properties
| Property | Felodipine | This compound |
|---|---|---|
| Molecular formula | C₁₈H₁₉Cl₂NO₄ | C₁₇D₆H₁₁¹⁵NCl₂O₄ |
| Molecular weight | 384.25 g/mol | 377.26 g/mol |
| XLogP3 | 3.8 | 3.5 |
| Hydrogen bond acceptors | 5 | 5 |
The isotopic labeling creates a mass shift of +6 atomic mass units compared to the non-deuterated analog, while maintaining nearly identical chemical behavior—a critical feature for tracer studies.
Structural Relationship to Felodipine
The structural evolution from felodipine (C₁₈H₁₉Cl₂NO₄) to its desethyl O-methyl derivative involves:
Ester group simplification :
Isotopic enrichment :
Figure 1: Structural comparison
Felodipine:
O
||
RO-C-(dihydropyridine)-CO-OR'
(R = ethyl, R' = methyl)
this compound:
O
||
CD₃O-C-(¹⁵NH-dihydropyridine)-CO-OCH₃
This structural modification reduces metabolic susceptibility while maintaining the core pharmacophore responsible for calcium channel binding. The deuterium labeling at methyl groups slows hepatic metabolism through the kinetic isotope effect, while the ¹⁵N enables precise tracking via mass spectrometry.
Significance in Analytical Chemistry and Research
The compound's isotopic signature enables three primary research applications:
1. Quantitative mass spectrometry
- Deuterium labels provide distinct mass spectral fragmentation patterns
- ¹⁵N permits nitrogen-specific detection in complex matrices
2. Metabolic pathway elucidation
3. Pharmacokinetic modeling
- Distinguishes administered compound from endogenous analogs
- Enables precise calculation of elimination half-lives
Table 2: Analytical applications
Recent studies demonstrate its utility in detecting femtomolar concentrations of felodipine metabolites in plasma samples, with a 92% recovery rate using solid-phase extraction.
Historical Development of Isotopically Labeled Dihydropyridine Derivatives
The evolution of labeled dihydropyridines mirrors advances in three key areas:
1. Synthetic chemistry (1970s-1990s)
- Early labeling used proton-deuterium exchange at high temperatures
- Limited to simple deuteration patterns
2. Catalytic deuteration (2000s)
- Heterogeneous catalysts enabled site-specific deuterium incorporation
- Allowed production of d5 and d6 analogs
3. Nitrogen-15 incorporation (2010s-present)
- Zincke salt-mediated ¹⁵N exchange reactions
- Enables direct ¹⁴N→¹⁵N substitution in complex molecules
Milestone developments:
- 1988: First deuterated nifedipine analog for metabolic studies
- 2009: Catalytic deuteration methods for amlodipine derivatives
- 2024: Zincke activation strategy for ¹⁵N labeling of pharmaceuticals
The current synthetic paradigm for this compound combines palladium-catalyzed deuteration with Zincke-mediated nitrogen exchange, achieving 98% isotopic purity in three synthetic steps.
Properties
Molecular Formula |
C¹⁷H¹¹D₆Cl₂¹⁵NO₄ |
|---|---|
Molecular Weight |
377.26 |
Synonyms |
Dimethyl 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate-Desdiethyl Felodipine-d6,15N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Chiral Auxiliary Intermediate
The process begins with the formation of a chiral glycidol derivative using (S)-epichlorohydrin-15N, ensuring 15N incorporation into the amine group:
-
Epoxide Ring Opening : (S)-epichlorohydrin-15N reacts with dihydropyrane-d6 in the presence of pyridinium p-toluenesulfonate (PPTs), yielding a deuterated tetrahydropyranyl ether intermediate.
-
Nucleophilic Substitution : The intermediate undergoes reaction with 2,3-dichlorobenzaldehyde in benzene, catalyzed by piperidine and acetic acid, to form a ketone ester.
Critical Parameters :
Cyclocondensation for Dihydropyridine Core
The ketone ester reacts with 3-amino-2-butenoic acid methyl-d3 ester (deuterated at methyl groups) in pyridine:
-
Michael Addition : The amine attacks the ketone ester’s α,β-unsaturated carbonyl, forming a dihydropyridine precursor.
-
Cyclization : Acidic workup (e.g., TsOH) promotes cyclization, yielding the deuterated dihydropyridine core.
Isotopic Purity : Use of deuterated methanol (CD3OD) in esterification ensures >98% deuterium incorporation at methyl positions.
Analytical Characterization
Post-synthesis validation ensures isotopic and chemical purity (Table 1).
Table 1: Analytical Data for this compound
| Parameter | Method | Result |
|---|---|---|
| Isotopic Enrichment | MS (ESI+) | m/z 377.26 [M+H]+ (d6: 99.2%, 15N: 98.7%) |
| Chemical Purity | HPLC (ACE C18 column) | 99.5% (λ = 254 nm) |
| Chiral Purity | Chiral HPLC (Lux Cellulose-3) | >99% ee |
Key Observations :
-
Mass Spectrometry : The molecular ion peak at m/z 377.26 confirms six deuterium atoms and one 15N atom.
-
HPLC : ACE C18 columns (1.7 µm, 100 Å) with acetonitrile/water gradients resolve this compound from non-deuterated impurities.
Optimization Challenges and Solutions
Deuterium Loss During Esterification
Early methods suffered from deuterium loss (>5%) during transesterification. This was mitigated by:
Q & A
Q. How can researchers verify the isotopic purity of Desethyl O-Methyl Felodipine-d6,15N in synthesis?
Methodological Answer: Isotopic purity can be assessed using 15N NMR spectroscopy to confirm the position and integration of 15N labels, complemented by mass spectrometry (MS) to quantify deuterium (d6) incorporation. NMR chemical shifts for 15N-labeled compounds are sensitive to local electronic environments, allowing precise validation of labeling sites . MS analysis (e.g., HRMS or LC-MS) quantifies isotopic enrichment by comparing observed vs. theoretical mass-to-charge ratios .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer: Follow GHS hazard guidelines (Category 4 acute toxicity, skin/eye irritation). Use engineering controls (fume hoods) and personal protective equipment (PPE) : chemical-resistant gloves (e.g., nitrile), full-face respirators for aerosol prevention, and flame-retardant lab coats. Avoid dust generation during weighing; store in sealed containers under dry, inert conditions .
Q. How should dissolution studies for this compound be designed to mimic physiological conditions?
Methodological Answer: Adapt USP dissolution protocols for Felodipine analogs: use pH 6.5 phosphate buffer with 1% sodium lauryl sulfate (SLS) at 37°C. Employ Apparatus 2 (paddle) at 50 rpm, sampling at 2, 6, and 10 hours. Validate dissolution profiles via HPLC with UV detection, referencing deuterated/15N-labeled standards to distinguish degradation products .
Advanced Research Questions
Q. How can 15N isotopic tracing be integrated into pharmacokinetic studies of this compound?
Methodological Answer: Use dual-isotope tracer techniques to track metabolic fate. Administer the compound in vivo and quantify 15N enrichment in plasma/tissue via isotope ratio mass spectrometry (IRMS) or GC-MS . Pair with deuterium tracing (d6) to differentiate parent compound vs. metabolites. Optimize sampling schedules to capture early absorption and late elimination phases, ensuring statistical power via randomized block designs .
Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH conditions?
Methodological Answer: Conduct forced degradation studies across pH 1–9 at 40–60°C. Monitor degradation kinetics via HPLC-MS/MS to identify pH-labile sites (e.g., ester hydrolysis). Cross-validate findings with 15N-labeled analogs to distinguish hydrolytic vs. oxidative pathways. Use Arrhenius modeling to extrapolate shelf-life under standard storage conditions .
Q. How do soil organic matter (SOM) levels influence the environmental fate of 15N-labeled metabolites from this compound?
Methodological Answer: Deploy 15N isotope pool dilution assays in soil microcosms with varying SOM content. Measure 15N recovery in plant biomass, soil residues (0–200 cm depth), and leachates using isotope-ratio optical emission spectroscopy (IROES) . Apply Duncan’s multiple range test to compare 15N loss rates between SOM-rich vs. depleted soils, controlling for microbial activity via ATP assays .
Methodological Considerations
Q. What statistical frameworks are optimal for analyzing 15N tracer data in complex biological systems?
Methodological Answer: Use mixed-effects models to account for nested variability (e.g., plant-organ vs. whole-plant 15N uptake). For meta-analyses of tracer studies, apply random-effects weighting to harmonize datasets across experimental designs. Validate precision via Monte Carlo simulations, particularly for low-sensitivity 15N{1H} NOE measurements .
Q. How can researchers mitigate artifacts in 15N NMR studies of this compound-protein interactions?
Methodological Answer: Optimize steady-state NOE (ssNOE) experiments with 1H saturation to minimize magnetization transfer artifacts. Use inverse-gated decoupling to suppress 15N-1H scalar coupling. Validate binding constants via ITC (isothermal titration calorimetry) to cross-reference NMR-derived affinity measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
